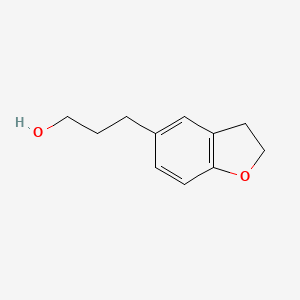
3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Overview
Description
“3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol” is a chemical compound with the CAS Number: 217483-06-2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a boiling point of 319.1±11.0 C at 760 mmHg .
Scientific Research Applications
Comprehensive Analysis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol Applications
This compound is a benzofuran derivative, a class of compounds known for their diverse biological activities and potential applications in various scientific fields. Below is a detailed analysis of the unique applications of this compound across different research areas.
Anticancer Activity: Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for developing new anticancer therapies.
Antimicrobial Agents: The structural versatility of benzofuran compounds allows for modifications that can enhance their antimicrobial activity. Substituents like halogens, nitro, and hydroxyl groups on the benzofuran nucleus have shown potent antibacterial activity, suggesting that this compound could be tailored to target specific microbial strains .
Anti-Hepatitis C Virus Activity: Recent discoveries have highlighted the potential of benzofuran compounds in treating viral infections. A novel macrocyclic benzofuran derivative has demonstrated anti-hepatitis C virus activity, indicating that similar compounds, including this compound, may be effective therapeutic drugs for hepatitis C disease .
Antioxidative Properties: Benzofuran derivatives are known for their antioxidative capabilities. These properties are crucial in the development of treatments for oxidative stress-related diseases. The antioxidative potential of this compound can be harnessed in pharmaceutical applications to mitigate damage caused by free radicals .
Synthesis of Complex Benzofuran Compounds: The chemical synthesis of benzofuran derivatives, including this compound, involves unique methods such as free radical cyclization cascades. These methods are essential for constructing complex polycyclic benzofuran compounds, which have various scientific applications .
Drug Design and Development: The core structure of benzofuran is a fundamental unit in many biologically active natural medicines and synthetic chemical raw materials. Medicinal chemists utilize this core to synthesize new derivatives with enhanced efficacy for treating a variety of disorders, making this compound a valuable scaffold in drug discovery .
Structure-Activity Relationship Studies: Understanding the relationship between chemical structure and biological activity is vital in medicinal chemistry. Benzofuran derivatives, including this compound, are used in structure-activity relationship (SAR) studies to guide the design of new drugs with potential anticancer activity .
In Vivo Testing for Therapeutic Efficacy: In vivo testing of benzofuran derivatives has shown significant anticancer activity in animal models. These studies are crucial for evaluating the therapeutic potential of compounds like this compound and for advancing them through the drug development pipeline .
Safety and Hazards
properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDXNJLYVQVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698688 | |
| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217483-06-2 | |
| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
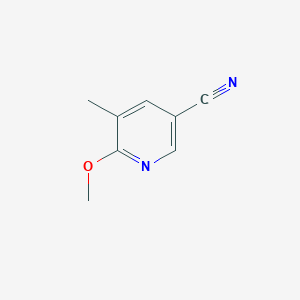

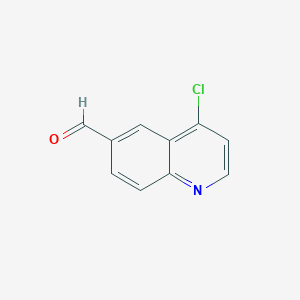

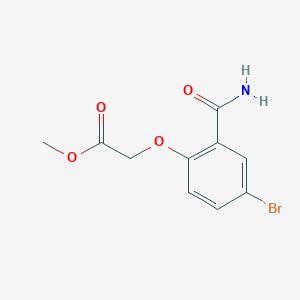
![3,5-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424194.png)
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)
![6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424196.png)
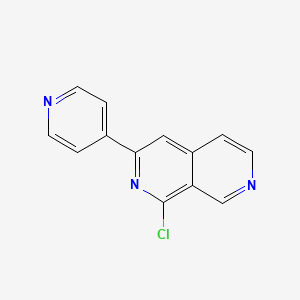
![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)
![2-[4-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1424203.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424204.png)
![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)